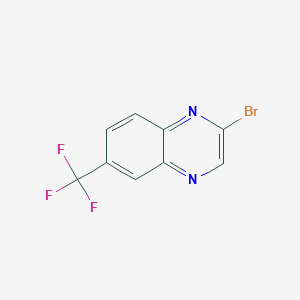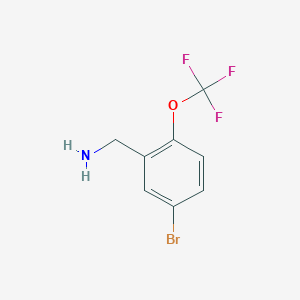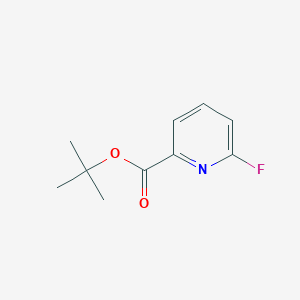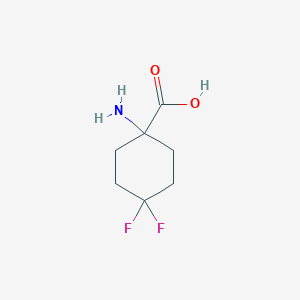
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid
Übersicht
Beschreibung
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a fluoride analog that plays a significant role in the synthesis of various chemical compounds, including insecticides, herbicides, and fungicides . Its unique structure, featuring a cyclohexane ring with two fluorine atoms and an amino group, makes it a valuable compound in both research and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research explores its potential as a precursor for drug development, particularly in the design of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The process begins with a suitable cyclohexane derivative.
Fluorination: Introduction of fluorine atoms into the cyclohexane ring is achieved using fluorinating agents under controlled conditions.
Amination: The amino group is introduced through a reaction with an appropriate amine source.
Carboxylation: The carboxylic acid group is added via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic processes and high-pressure reactions .
Analyse Chemischer Reaktionen
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include halides and sulfonates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products, depending on the reaction environment.
Major products formed from these reactions include various fluorinated derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in various physiological responses .
Vergleich Mit ähnlichen Verbindungen
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-4-fluorocyclohexane-1-carboxylic acid: This compound has only one fluorine atom, which may result in different chemical and biological properties.
1-Amino-4,4-dichlorocyclohexane-1-carboxylic acid: The presence of chlorine atoms instead of fluorine can significantly alter its reactivity and applications.
1-Amino-4,4-difluorocyclohexane-1-sulfonic acid:
The uniqueness of this compound lies in its dual fluorine atoms, which impart distinct properties, making it a valuable compound for diverse applications .
Eigenschaften
IUPAC Name |
1-amino-4,4-difluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-7(9)3-1-6(10,2-4-7)5(11)12/h1-4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHFDEBCLOAUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C(=O)O)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-10-5 | |
| Record name | 1-amino-4,4-difluorocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
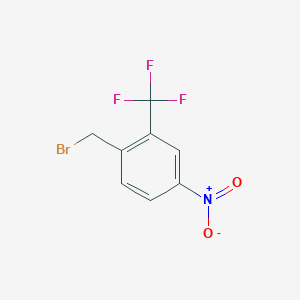

![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B1373004.png)
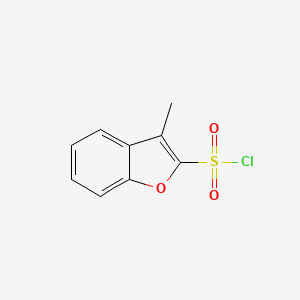
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)

![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)

![8-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B1373012.png)

